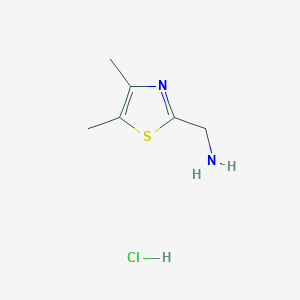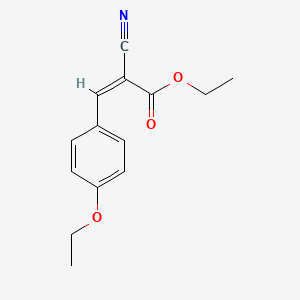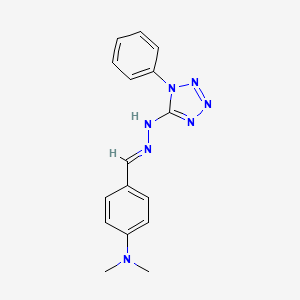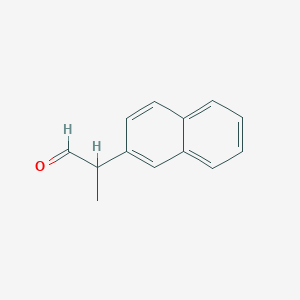![molecular formula C17H15ClN2O3 B2674171 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide CAS No. 902254-89-1](/img/structure/B2674171.png)
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound featuring a unique structure comprising a benzoxazole ring system with a chloro substituent and an acetamide group bonded to a phenylethyl moiety. This compound holds significant interest in various scientific fields due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide typically involves a multi-step synthesis starting from readily available precursors. A common synthetic route might involve:
Formation of Benzoxazole Ring: : Starting with an appropriate halogenated benzoic acid, cyclization is achieved through a condensation reaction with a suitable amino compound under acidic or basic conditions to form the benzoxazole ring.
Chlorination: : Introduction of the chlorine atom on the benzoxazole ring is achieved using chlorinating agents like thionyl chloride or sulfuryl chloride.
Acetamide Formation: : The final step involves acylation of the benzoxazole derivative with phenyl ethyl amine in the presence of acetic anhydride and a catalyst like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes with optimizations for yield and purity. High-pressure reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization can be used to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, primarily at the phenylethyl side chain, to form hydroxylated derivatives.
Reduction: : Reduction reactions can target the oxo group in the benzoxazole ring to form corresponding alcohols.
Substitution: : Electrophilic substitution reactions, particularly on the benzoxazole ring, can introduce additional substituents like nitro, amino, or alkyl groups.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Reagents like nitric acid for nitration, halogenating agents for halogenation, and alkyl halides for alkylation.
Major Products Formed from These Reactions
Oxidation Products: : Hydroxylated phenylethyl derivatives.
Reduction Products: : Alcohol derivatives of the benzoxazole ring.
Substitution Products: : Various substituted benzoxazole derivatives depending on the specific reagents used.
Aplicaciones Científicas De Investigación
The compound's diverse chemical properties and potential biological activities have led to various applications:
Chemistry: : Used as an intermediate in organic synthesis and in studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of advanced materials, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways, receptors on cell membranes, and nucleic acids.
Pathways Involved: : May affect signaling pathways such as apoptosis, cell proliferation, and inflammatory response.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
When compared to structurally similar compounds, 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and biological activities.
List of Similar Compounds
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : Lacks the phenylethyl group, resulting in different biological activity.
2-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide: : Bromine substituent offers distinct reactivity and potentially different biological properties.
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methylacetamide: : Methyl group substitution alters its interaction with molecular targets.
That's a quick spin around the world of this compound. Your thoughts?
Propiedades
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11(12-5-3-2-4-6-12)19-16(21)10-20-14-9-13(18)7-8-15(14)23-17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUFAPJLVYYARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2674088.png)
![ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2674090.png)

![3,4,5-Trimethoxy-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide](/img/structure/B2674092.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)
![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)
![6-(4-Chlorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2674098.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2674100.png)

![2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2674102.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)


